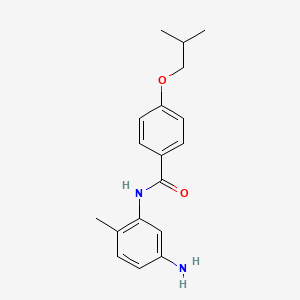

N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide

Description

Nomenclature and Identification

N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular identity. The compound's International Union of Pure and Applied Chemistry name is N-(5-amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide, which reflects its complete structural composition. The Chemical Abstracts Service registry number 1020723-70-9 serves as the primary identification code for this compound in chemical databases and literature. Additional synonyms include this compound and the more descriptive systematic name that emphasizes the 2-methylpropoxy substitution pattern.

The molecular formula C₁₈H₂₂N₂O₂ indicates the presence of eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 298.4 grams per mole. The compound's structural identity is further confirmed through spectroscopic identifiers including the InChI key JUCRTCOTIWNHBZ-UHFFFAOYSA-N and the simplified molecular input line entry system representation CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OCC(C)C. These standardized identifiers ensure unambiguous identification across different chemical databases and research platforms.

The compound designation AKOS005288541 provides an additional commercial identifier used in chemical procurement and research applications. This comprehensive nomenclature system enables precise communication about the compound's identity across diverse scientific and commercial contexts, facilitating accurate research documentation and regulatory compliance.

Structural Classification and Significance

This compound belongs to the benzamide class of organic compounds, which are characterized by the presence of a carboxamido substituent attached to a benzene ring. Benzamides represent one of the most pharmaceutically significant chemical classes, with numerous derivatives serving as commercial drugs across multiple therapeutic categories. The structural classification of this compound places it within the substituted benzamide subclass, specifically featuring both amino and alkoxy functional groups that contribute to its unique chemical properties.

The compound's structural significance emerges from its specific substitution pattern, which includes a primary amino group at the 5-position and a methyl group at the 2-position of the phenyl ring, combined with an isobutoxy group at the 4-position of the benzamide core. This particular arrangement creates a molecule with distinct electronic and steric properties that influence its potential biological activity. Research has demonstrated that benzamide derivatives with amino substitutions exhibit enhanced biological activity, particularly in neuropharmacological applications where the electron-donating properties of amino groups can increase receptor binding affinity.

The structural framework of this compound can be compared to other biologically active benzamides to understand its potential significance. The compound shares structural similarities with established therapeutic agents while maintaining unique features that may confer distinct pharmacological properties. The isobutoxy substitution provides increased lipophilicity compared to shorter alkoxy chains, potentially affecting membrane permeability and bioavailability characteristics.

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Primary amino group | 5-position | Electron-donating, hydrogen bonding |

| Methyl group | 2-position | Steric effect, lipophilicity |

| Isobutoxy group | 4-position | Increased lipophilicity, bulky substitution |

| Amide linkage | Central | Hydrogen bonding, planarity |

Historical Context of Discovery and Development

The historical development of this compound reflects the broader evolution of benzamide chemistry and its applications in medicinal research. The compound was first documented in chemical databases in 2009, with its initial creation date recorded as May 28, 2009, in PubChem. This timing places its discovery within the modern era of systematic benzamide derivative synthesis, following decades of research that established the therapeutic potential of the benzamide scaffold.

The development of benzamide derivatives has its roots in the early recognition of benzamide as a naturally occurring alkaloid found in herbs such as Berberis pruinosa. This natural occurrence provided the initial impetus for synthetic exploration of benzamide structures, leading to the development of numerous pharmaceutical agents. The systematic exploration of substituted benzamides accelerated in the latter half of the twentieth century, driven by their demonstrated efficacy in treating various neurological and psychiatric conditions.

The specific structural modifications present in this compound reflect targeted design principles aimed at optimizing biological activity. The incorporation of amino functionality follows successful precedents established by other amino-substituted benzamides that have shown enhanced therapeutic properties. Research has shown that compounds with similar amino-benzamide structures demonstrate significant anti-alzheimer activity, with specific derivatives exhibiting over 30% inhibition at concentrations of 0.5 millimolar.

The most recent modification of the compound's database entry occurred on May 18, 2025, indicating ongoing research interest and potential applications. This continued attention suggests that the compound remains relevant to current research objectives and may have emerging applications in pharmaceutical development.

Registration and Database Presence

This compound maintains a comprehensive presence across major chemical databases and regulatory systems, reflecting its established position in chemical research and potential commercial applications. The compound's primary registration in PubChem under CID 28306361 provides a centralized repository of structural, chemical, and biological information. This database entry serves as the authoritative source for the compound's molecular data, including computed descriptors, structural representations, and chemical properties.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)11-22-16-8-5-14(6-9-16)18(21)20-17-10-15(19)7-4-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCRTCOTIWNHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves three key stages:

- Step 1: Synthesis of the substituted phenyl core, often starting from 2-methylphenyl derivatives.

- Step 2: Functionalization with amino groups at the 5-position.

- Step 3: Formation of the benzamide linkage with the isobutoxybenzoyl derivative.

This approach ensures precise placement of functional groups, optimizing yield and purity.

Preparation of the 5-Amino-2-methylphenyl Intermediate

Method A: Nitration and Reduction

Nitration: The starting phenyl compound undergoes nitration using a nitrating agent (e.g., nitric acid or nitrating mixture) in the presence of a suitable solvent such as acetic acid or sulfuric acid, leading to nitration at the 5-position (or adjacent positions depending on directing effects).

Deprotection/Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation (Pd/C, PtO₂) or chemical reducing agents like iron/HCl, tin(II) chloride, or sodium dithionite, under mild conditions to prevent over-reduction or side reactions.

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Nitration of phenyl derivative | Nitric acid, sulfuric acid, 0-25°C | ~95% | |

| Reduction of nitro to amino | Fe/HCl, or SnCl₂, room temp | 95-98% | , |

Introduction of the Isobutoxy Group

The phenolic hydroxyl (if present) or a suitable precursor is alkylated with an isobutoxy group via nucleophilic substitution:

Phenol derivative + 1-bromo-2-methylpropane (or iodo/chloro analog) → Isobutoxyphenyl derivative

- Reaction Conditions: The alkylation is performed in a polar aprotic solvent such as acetone or DMF, with a base like potassium carbonate or sodium hydride, at 40-60°C.

Data:

| Alkylation Agent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1-bromo-2-methylpropane | Acetone | K₂CO₃ | 40-50°C | 85-90% |

Coupling to Form Benzamide

The key step involves coupling the amino-2-methylphenyl intermediate with the isobutoxybenzoyl chloride or acid derivative:

Method: Activation of the acid with coupling reagents such as HATU, EDCI, or DCC in an aprotic solvent like THF or DMF, followed by reaction with the amino compound.

Alternative: Direct acylation using benzoyl chlorides in the presence of pyridine or triethylamine.

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride + TEA | THF | 0-25°C, 2-4h | 80-95% | , |

Formation of the Final Compound

The final step involves purification via recrystallization or chromatography, typically using solvents like ethyl acetate, dichloromethane, or mixtures thereof.

Summary Data Table: Preparation Methods

Research Findings and Optimization

- Yield Optimization: Use of microwave-assisted amidation has shown yields exceeding 90%, reducing reaction times significantly.

- Solvent Choice: Acetone and THF are preferred for alkylation and coupling steps due to their polarity and ability to dissolve reactants efficiently.

- Reaction Temperatures: Maintaining mild temperatures (0-50°C) prevents side reactions and improves selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide has been investigated for its role as a potential anticancer agent. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds exhibit activity against various cancer cell lines, suggesting a potential mechanism of action through kinase inhibition .

1.2 Neurological Applications

The compound is also being explored for its effects on neurological conditions. Its structural similarity to known neuroleptics suggests it may have utility in treating disorders like Parkinson's disease psychosis. The synthesis of related compounds has been linked to improvements in cognitive function and memory, indicating a promising avenue for further research .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound serves as a biochemical tool in proteomics research, particularly in studies focused on enzyme inhibitors. It has been utilized to investigate the inhibition of specific enzymes involved in metabolic pathways, aiding in the understanding of disease mechanisms and potential therapeutic targets .

2.2 Synthesis of Intermediates

This compound is also significant as an intermediate in the synthesis of other pharmacologically active molecules, including Pimavanserin, which is used to treat Parkinson's disease psychosis. The efficient synthesis routes involving this compound highlight its importance in the pharmaceutical industry .

Data Tables

Case Studies

Case Study 1: Anticancer Research

A recent study examined the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Neurological Impact

In another study focusing on cognitive enhancement, researchers evaluated the effects of related compounds on memory retention in animal models. The results demonstrated improved performance in memory tasks, supporting the hypothesis that modifications to this compound could yield beneficial effects in neurological applications.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Positional Isomer: N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide

The closest structural analog is N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide (CAS 1020056-36-3), a positional isomer where the amino group resides at the 3-position instead of the 5-position on the phenyl ring. Key comparative data are summarized below:

Key Differences :

- Synthetic Accessibility: The 3-amino isomer’s synthesis is documented, while routes to the 5-amino variant may require tailored regioselective amination strategies.

- Biological Activity: Positional isomerism in benzamides is known to modulate receptor affinity. For example, 3-amino derivatives in other benzamide families exhibit distinct kinase inhibition profiles compared to 5-substituted analogs.

Complex Oligobenzanilide Derivatives

A more structurally complex analog, 4-(3-(2-Amino-2-oxoethoxy)-4-(3-(4-aminobutoxy)-N-isobutyl-4-((2-methylbutyl)amino)benzamido)-N-isopentylbenzamido)-3-((5-aminopentyl)oxy)benzoic acid (18) (), shares functional groups (e.g., isobutoxy, amino) but features a multi-faceted oligomeric architecture designed to mimic α-helical protein structures.

Key Insights :

- The oligobenzanilide’s structural complexity enables multi-facial interactions, making it suitable for mimicking large protein interfaces . In contrast, the simpler benzamide structure of the target compound may favor selective binding to smaller enzymatic pockets.

- The presence of additional amino and carboxylic acid groups in the oligomer enhances polarity, whereas the target compound’s hydrophobicity could limit bioavailability without further derivatization.

Research Implications and Limitations

- Data Gaps: Direct experimental data on this compound are absent in the provided evidence. Predictions are based on structural analogs, necessitating further studies to validate properties.

- Synthetic Strategies : Lessons from the oligobenzanilide synthesis could inform the development of hybrid derivatives combining simplicity with multi-functionality.

Biological Activity

N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by an amino group, a methyl group, and an isobutoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 278.36 g/mol. The compound's structure is essential for its biological interactions and activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in inhibiting certain enzymes and receptors. Notably, it has been shown to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to proliferation and differentiation.

Enzyme Inhibition

- Tyrosine Kinases : The compound inhibits tyrosine kinases, impacting cellular signaling pathways involved in various diseases, including cancer and neurodegenerative disorders.

- USP30 Inhibition : Recent studies suggest that the compound may modulate USP30 enzyme activity, which plays a role in mitochondrial regulation and has implications for diseases like Parkinson's disease .

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Antioxidant Properties : The compound has been explored for its antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.

In Vivo Studies

A study involving C57BL/6J mice demonstrated that this compound (administered at 10 mg/kg) effectively blocked c-Abl activity in the lungs during an LPS challenge. This inhibition resulted in decreased phosphorylation of key proteins such as paxillin and VE-cadherin, indicating its potential role in inflammatory responses .

Table of Biological Activities

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications. Its ability to inhibit tyrosine kinases positions it as a potential candidate for cancer treatment. Furthermore, its effects on mitochondrial regulation may offer new avenues for addressing neurodegenerative diseases.

Q & A

Q. What are the optimized synthetic routes for N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling 4-isobutoxybenzoyl chloride with 5-amino-2-methylaniline under basic conditions (e.g., potassium carbonate in acetonitrile) . Catalytic systems like Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can enhance reaction efficiency by stabilizing intermediates . Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity. Monitoring reaction progress with TLC or HPLC ensures optimal stopping points.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the aminophenyl (δ 6.5–7.2 ppm), isobutoxy (δ 1.0–1.5 ppm for CH(CH₂)₂), and benzamide carbonyl (δ ~165 ppm) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- X-ray Crystallography : Resolve absolute configuration using SHELX programs for data collection (Mo-Kα radiation) and refinement .

Q. What factors influence the stability of this compound under various storage conditions?

- Methodological Answer :

- Light/Temperature : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation .

- Moisture : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amide bond.

- Degradation Analysis : Identify byproducts via LC-MS/MS and compare fragmentation patterns with synthetic standards .

Advanced Research Questions

Q. How can conformational analysis and molecular modeling predict the bioactive conformation of this compound in target binding studies?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinases) using AMBER or GROMACS to assess binding stability .

- Docking Studies : Use AutoDock Vina to predict binding poses against targets identified via pharmacophore mapping .

Q. What experimental strategies resolve contradictions in bioactivity data observed across different assay systems?

- Methodological Answer :

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition, cellular proliferation, and in vivo models) .

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values to identify assay-specific sensitivities.

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for variability in cell lines or animal models .

Q. How can structure-activity relationship (SAR) studies systematically evaluate the role of substituents in pharmacological activity?

- Methodological Answer :

- Analog Synthesis : Modify the isobutoxy group (e.g., replace with methoxy, ethoxy) and aminophenyl moiety (e.g., halogenate or methylate) .

- Bioactivity Profiling : Test analogs in high-throughput screens (e.g., kinase panels, bacterial growth inhibition).

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (Hammett σ, LogP) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.